molecular formula C24H25NOS B457526 N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B457526
M. Wt: 375.5g/mol
InChI Key: NOYGQZDIPVWKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a phenylsulfanyl group, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-(propan-2-yl)phenylamine with phenylacetyl chloride to form an intermediate, which is then reacted with phenylsulfanyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-6-(propan-2-yl)phenyl]-2-(piperazin-1-yl)acetamide
  • N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

Uniqueness

N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H25NOS

Molecular Weight

375.5g/mol

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C24H25NOS/c1-17(2)21-16-10-11-18(3)22(21)25-24(26)23(19-12-6-4-7-13-19)27-20-14-8-5-9-15-20/h4-17,23H,1-3H3,(H,25,26)

InChI Key

NOYGQZDIPVWKRB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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